molecular formula C7H5BrFI B2781224 1-Bromo-2-(fluoromethyl)-4-iodobenzene CAS No. 2244085-57-0

1-Bromo-2-(fluoromethyl)-4-iodobenzene

Cat. No. B2781224
CAS RN: 2244085-57-0
M. Wt: 314.924
InChI Key: HTVZCNKTKNQNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(fluoromethyl)-4-iodobenzene is a compound that has been widely studied in the scientific community due to its unique chemical structure and wide range of potential applications. It is a halogenated aromatic compound, with a bromine atom and two fluorine atoms attached to a benzene ring, with an iodine atom attached to the fourth carbon atom. This compound has been studied for its potential use in a variety of fields, including medicinal chemistry, organic synthesis, and materials science. In

Scientific Research Applications

1-Bromo-2-(fluoromethyl)-4-iodobenzene has been studied for its potential use in a variety of scientific research applications. It has been studied as an intermediate in the synthesis of other compounds, such as quinuclidines and quinolines. It has also been studied as a potential precursor for the synthesis of organofluorine compounds, which are important in the development of new drugs and other materials. Additionally, this compound has been studied for its potential use as a catalyst in organic reactions.

Advantages and Limitations for Lab Experiments

The main advantage of 1-bromo-2-(fluoromethyl)-4-iodobenzene for lab experiments is its stability. This compound is stable under a variety of conditions, making it a useful intermediate in organic synthesis. Additionally, it is relatively easy to synthesize, which makes it an ideal starting point for a variety of experiments. The main limitation of this compound for lab experiments is its toxicity. This compound is toxic if inhaled, ingested, or absorbed through the skin, and should be handled with extreme caution.

Future Directions

There are a variety of potential future directions for the study of 1-bromo-2-(fluoromethyl)-4-iodobenzene. These potential future directions include further research into its potential use as a precursor in the synthesis of organofluorine compounds, further research into its potential use as a catalyst in organic reactions, further research into its potential use in medicinal chemistry, and further research into its biochemical and physiological effects. Additionally, further research into the safety and toxicity of this compound is warranted.

Synthesis Methods

1-Bromo-2-(fluoromethyl)-4-iodobenzene is typically synthesized through a three-step process. The first step involves the Friedel-Crafts alkylation of benzene with 1-bromo-2-fluoroethane to form 1-bromo-2-(fluoromethyl)benzene. The second step is the iodination of the 1-bromo-2-(fluoromethyl)benzene with iodine to form this compound. The final step is the purification of the this compound through vacuum distillation.

properties

IUPAC Name

1-bromo-2-(fluoromethyl)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVZCNKTKNQNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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